molecular formula C19H15N5O3S B2922601 3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-70-7

3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2922601
CAS No.: 852135-70-7
M. Wt: 393.42
InChI Key: CEPVGVZBGSEATM-UHFFFAOYSA-N
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Description

3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide is a synthetically designed small molecule based on the privileged imidazo[2,1-b]thiazole scaffold, a heterocyclic system of significant interest in modern drug discovery . This compound integrates a 3-nitrophenyl moiety at the 6-position and a pyridin-2-ylmethyl carboxamide group at the 2-position, creating a multifunctional structure for probing biological activity. The imidazo[2,1-b]thiazole core is extensively documented in scientific literature for its diverse pharmacological potential, including antimycobacterial , antiviral , and anticancer activities . Derivatives of this scaffold are frequently investigated as inhibitors of specific therapeutic targets, such as pantothenate synthetase in Mycobacterium tuberculosis . The specific substitution pattern on this molecule suggests its primary research value lies in the exploration of structure-activity relationships (SAR) for optimizing activity against infectious diseases or other pathologies . This compound is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this high-purity chemical as a key intermediate, a building block for library synthesis, or a reference standard in biological screening assays to develop novel therapeutic candidates.

Properties

IUPAC Name

3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c1-12-17(18(25)21-10-14-6-2-3-8-20-14)28-19-22-16(11-23(12)19)13-5-4-7-15(9-13)24(26)27/h2-9,11H,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPVGVZBGSEATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide is a complex heterocyclic compound belonging to the imidazo[2,1-b]thiazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, mechanisms of action, biological activity, and relevant case studies.

The molecular structure and properties of the compound are essential for understanding its biological activity. Below is a summary of its chemical characteristics:

PropertyDetails
IUPAC Name This compound
Molecular Formula C16H16N4O4S
Molecular Weight 336.38 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives and imidazole precursors. Common methods include:

  • Cyclization : The reaction between thiazole and imidazole derivatives under reflux conditions in solvents like 1,4-dioxane.
  • Microwave-Assisted Synthesis : This modern technique enhances efficiency and yield by reducing reaction times.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
  • Tubulin Interaction : It disrupts microtubule formation in cancer cells, inducing apoptosis by interfering with cell division processes.
  • Kinase Inhibition : It targets specific kinases that are crucial in cancer proliferation pathways.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

Studies indicate that derivatives of imidazo[2,1-b]thiazole exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound shows potent antiproliferative effects against several cancer cell lines with IC50 values in the low micromolar range.
  • Mechanism Insight : It acts primarily through inhibition of tubulin polymerization and interference with kinase signaling pathways, which are critical in tumor growth and metastasis .

Antimicrobial Activity

The compound has also displayed promising antimicrobial activity:

  • Bacterial Inhibition : It effectively inhibits the growth of various bacterial strains by disrupting their cell wall synthesis mechanisms.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Efficacy :
    • A study highlighted that imidazo[2,1-b]thiazole derivatives demonstrate strong antiproliferative properties through kinase inhibition and tubulin disruption .
    • Another research indicated that specific structural modifications could enhance the potency against cancer cells .
  • Antimicrobial Properties :
    • Research findings suggest that the compound's ability to inhibit bacterial growth correlates with its structural features that facilitate enzyme binding .
    • Further studies have confirmed its effectiveness against resistant bacterial strains, making it a candidate for further development in antimicrobial therapies .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight Key Features Reference
Target Compound 3-Me, 6-(3-NO₂Ph), N-(Py-2-ylMe) ~395.4 (calc.) Meta-nitro group; pyridin-2-ylmethyl carboxamide -
5f () 6-(4-ClPh), N-(6-ClPy-3-yl) - Para-chlorophenyl; higher melting point (215–217°C)
5l () 6-(4-ClPh), N-(piperazinyl Py) - VEGFR2 inhibition (5.72% at 20 μM); selective cytotoxicity (IC50 = 1.4 μM)
(mn2mt)₂Ir(hppy) () 6-(naphth-2-yl), Ir(III) complex - Luminescence (λem = 609 nm; Φ = 55.5%)
F0650-0060 () 6-Ph, N-(furan-2-ylMe) - Furylmethyl group; potential solubility challenges

Notes:

  • The meta-nitro group in the target compound distinguishes it from para-substituted analogs (e.g., 5f, 5l), which may exhibit different steric and electronic interactions in biological targets .
  • Pyridin-2-ylmethyl vs. pyridin-3-yl (): The positional isomerism of the pyridine ring could alter binding orientation in enzyme active sites .
Anti-Proliferative Activity
  • Thiadiazole derivatives (): Compounds with imidazo[2,1-b]thiazole-linked thiadiazoles showed anti-proliferative activity against HepG2 cells via GPC-3 protein interaction. The target compound’s nitro group may enhance binding affinity compared to methyl or tolyl substituents .
  • Compound 5l (): Demonstrated potent activity against MDA-MB-231 (IC50 = 1.4 μM), attributed to the 4-chlorophenyl and piperazinyl groups. The nitro group in the target compound might reduce selectivity due to increased polarity .
Enzyme Inhibition
  • Aldose reductase inhibitors (): Thiazolidinone derivatives with 4-bromophenyl groups (e.g., 3d) showed notable activity. The nitro group’s electron-withdrawing nature could modulate enzyme inhibition differently than bromine .
Luminescent Properties
  • Ir(III) complexes (): Substituents like naphthyl or trifluoromethyl groups significantly influenced emission wavelengths (557–619 nm) and quantum yields (7.2–55.5%). The nitro group in the target compound might reduce Φ due to excited-state quenching .

Computational and Docking Studies

  • Molecular docking (): Thiadiazole derivatives and 5l were docked into GPC-3 and VEGFR2, respectively. The nitro group’s meta position in the target compound may create unique hydrogen-bonding interactions compared to para-substituted analogs .

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress using TLC or HPLC to minimize side products.
  • Adjust solvent polarity (e.g., acetonitrile vs. DMF) to control reaction kinetics .
  • Use computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions .

How should researchers resolve contradictions in biological activity data for this compound across different assay systems?

Advanced Research Focus
Discrepancies in bioactivity data (e.g., antimicrobial IC₅₀ variations) may arise from assay conditions, compound stability, or cellular uptake differences. Methodological solutions include:

Assay standardization :

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH sensitivity, as seen in related thiadiazole derivatives .
  • Validate purity via ¹H/¹³C NMR and HRMS (e.g., ).

Mechanistic studies :

  • Perform target engagement assays (e.g., enzyme inhibition kinetics) to confirm direct interactions.
  • Compare intracellular concentrations using LC-MS to assess permeability .

Data reconciliation :

  • Apply multivariate analysis to identify confounding variables (e.g., serum protein binding) .

Example Table : Contradictory Cytotoxicity Data

Assay SystemIC₅₀ (μM)Possible Confounder
HeLa Cells12.3High serum content
MCF-7 Cells45.7Low efflux pump activity

What advanced spectroscopic and computational methods are critical for characterizing this compound’s structure and interactions?

Q. Basic Research Focus

Structural confirmation :

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals in the imidazo-thiazole core .
  • IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Mass spectrometry :

  • HRMS with ESI+ ionization to confirm molecular formula (e.g., [M+H]⁺) .

Q. Advanced Research Focus

Computational modeling :

  • Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data .
  • Molecular docking (e.g., AutoDock Vina) to simulate binding to putative targets (e.g., bacterial dihydrofolate reductase) .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

Q. Advanced Research Focus

Core modifications :

  • Replace the 3-nitrophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance antimicrobial activity, as demonstrated in ND-12025 analogs .

Side-chain optimization :

  • Vary the pyridin-2-ylmethyl group to pyrazine or piperazine derivatives for improved solubility .

Bioisosteric replacements :

  • Substitute the carboxamide with sulfonamide or urea groups to modulate pharmacokinetics .

Q. Example SAR Table :

ModificationBiological Effect (vs. Parent Compound)
-NO₂ → -CF₃2× increase in antibacterial potency
Pyridin-2-yl → PyrazineImproved aqueous solubility

What strategies mitigate solubility and stability challenges during in vitro and in vivo studies?

Q. Advanced Research Focus

Formulation approaches :

  • Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .

Stability assays :

  • Conduct forced degradation studies (e.g., pH 1–13, 40–80°C) to identify degradation pathways .

Prodrug design :

  • Mask the carboxamide as an ester prodrug to improve oral bioavailability .

How can researchers validate the selectivity of this compound against off-target proteins?

Q. Advanced Research Focus

Kinome-wide profiling :

  • Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess selectivity .

Cryo-EM/X-ray crystallography :

  • Resolve co-crystal structures with target proteins to identify binding motifs .

Transcriptomics :

  • RNA-seq analysis to evaluate genome-wide expression changes post-treatment .

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